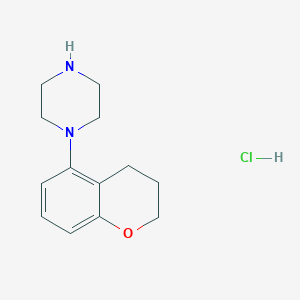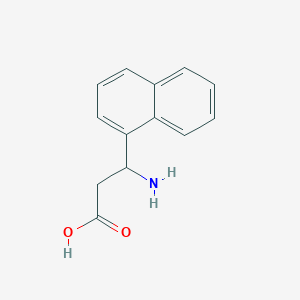
Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate” is a chemical compound that contains a trifluoromethylpyridine (TFMP) group . TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate” includes a pyridine group and a trifluoromethyl group. The optimal structure of the pyridine group was found to be 5-CF3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives include an exchange reaction between chlorine and fluorine atoms and a cyclocondensation reaction using a trifluoromethyl-containing intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)benzoate” are influenced by the presence of the trifluoromethyl and pyridine groups .Applications De Recherche Scientifique
Pharmaceutical Applications
Trifluoromethylpyridines, such as the compound , have been found to be key structural motifs in active pharmaceutical ingredients . They are used in the synthesis of various drugs due to their unique physicochemical properties . For instance, the compound Sorafenib, used for the therapy of advanced hepatocellular carcinoma (primary liver cancer), contains a similar trifluoromethyl group .
Agrochemical Applications
Trifluoromethylpyridines are also widely used in the agrochemical industry. They are used in the protection of crops from pests . Fluazifop-butyl, a TFMP derivative, was the first of its kind introduced to the agrochemical market .
Veterinary Applications
Several trifluoromethylpyridine derivatives are used in the veterinary industry. They are included in pharmaceutical and veterinary products due to their biological activities .
Research in Organic Synthesis
The compound is used in research for the development of new synthetic methods. Its unique structure makes it a valuable tool in the field of organic synthesis .
Development of Fluorinated Organic Chemicals
The compound plays a significant role in the development of fluorinated organic chemicals, which have numerous applications in various fields, including agrochemicals, pharmaceuticals, and functional materials .
Biological Research
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This makes them valuable tools in biological research.
Mécanisme D'action
Target of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to their interaction with their targets, which results in changes in the target’s function .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives can affect various biochemical pathways due to their interaction with different biological targets .
Result of Action
It is known that trifluoromethylpyridine derivatives can have various effects at the molecular and cellular level due to their interaction with different biological targets .
Action Environment
It is known that environmental factors can affect the action of agrochemicals and pharmaceuticals .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c1-2-22-14(21)9-3-5-11(6-4-9)23-13-12(16)7-10(8-20-13)15(17,18)19/h3-8H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPASNXVBALDOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371408 |
Source


|
| Record name | Ethyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105626-86-6 |
Source


|
| Record name | Ethyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



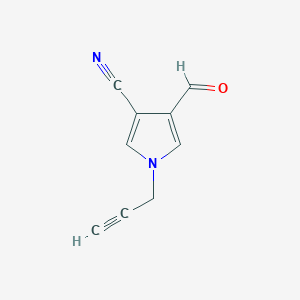


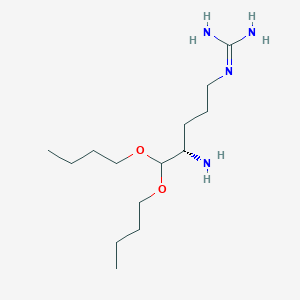
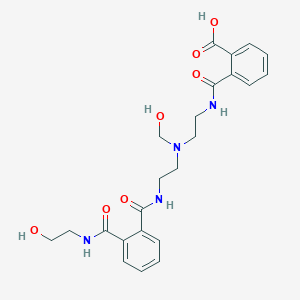

![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)
![1-Ethyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B35134.png)
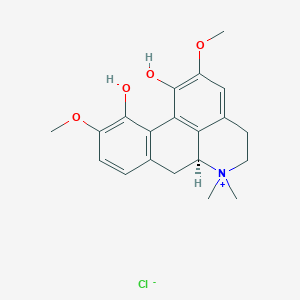
![2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one](/img/structure/B35148.png)
